molecular formula C10H14O4 B14606378 5,5'-(Ethane-1,2-diyl)di(oxolan-2-one) CAS No. 58936-17-7

5,5'-(Ethane-1,2-diyl)di(oxolan-2-one)

Cat. No.: B14606378
CAS No.: 58936-17-7
M. Wt: 198.22 g/mol
InChI Key: WXTRDPUBGCPUCZ-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) is a chemical compound that belongs to the class of cyclic carbonates It is characterized by the presence of two oxolan-2-one rings connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) typically involves the reaction of ethylene glycol with carbonyl compounds in the presence of a catalyst. One common method is the acetalization of aldehydes or ketones with ethylene glycol, using a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture.

Industrial Production Methods

Industrial production of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.

    Reduction: H2 gas with Ni or Rh catalyst.

    Substitution: RLi or RMgX in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) involves its ability to form stable complexes with various metal ions and organic molecules. The ethane-1,2-diyl linker provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. This flexibility is crucial for its role in coordination chemistry and the formation of supramolecular assemblies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) is unique due to its dual oxolan-2-one rings connected by an ethane-1,2-diyl linker. This structure imparts flexibility and allows for the formation of diverse coordination polymers and supramolecular assemblies. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

58936-17-7

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5-[2-(5-oxooxolan-2-yl)ethyl]oxolan-2-one

InChI

InChI=1S/C10H14O4/c11-9-5-3-7(13-9)1-2-8-4-6-10(12)14-8/h7-8H,1-6H2

InChI Key

WXTRDPUBGCPUCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CCC2CCC(=O)O2

Origin of Product

United States

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